molecular formula C10H6ClFN4S B3337944 1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole CAS No. 832739-26-1

1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole

Cat. No.: B3337944
CAS No.: 832739-26-1
M. Wt: 268.7 g/mol
InChI Key: VAVCTYCNCJXIDX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazole ring substituted with a 2-chloro-6-fluorobenzyl group at position 1 and an isothiocyanate (-NCS) group at position 2. The isothiocyanate group is highly reactive, enabling covalent interactions with biological targets such as cysteine residues in enzymes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN4S/c11-8-2-1-3-9(12)7(8)4-16-5-13-10(15-16)14-6-17/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVCTYCNCJXIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)N=C=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153241
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-26-1
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

The compound is characterized by the following chemical structure:

  • Chemical Formula : C10_{10}H7_{7}ClF N3_{3}S
  • CAS Number : 832739-26-1
PropertyValue
Molecular Weight239.69 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically, studies have shown that compounds with the triazole core can inhibit a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A study conducted on synthesized triazole derivatives demonstrated their effectiveness against resistant strains such as MRSA and VRE. The minimum inhibitory concentration (MIC) values were determined using the agar disc-diffusion method, revealing notable antibacterial activity.

  • Example Results :
    • Compound A (similar structure) exhibited an MIC of 5 µg/mL against E. coli.
    • Compound B showed a zone of inhibition of 22 mm against Bacillus subtilis.

Antifungal Activity

The 1,2,4-triazole moiety is well-known for its antifungal properties. Compounds similar to the one have been incorporated into various antifungal agents like itraconazole and voriconazole.

Research Findings

In vitro studies have highlighted that triazole derivatives can effectively inhibit fungal growth by targeting specific enzymes involved in fungal cell wall synthesis.

Antitumor Activity

Emerging research suggests that triazole-containing compounds may also possess antitumor properties. The mechanism is believed to involve the inhibition of cell proliferation through apoptosis induction.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference Source
AntibacterialEffective against MRSA and VRE
AntifungalInhibits growth of fungal pathogens
AntitumorInduces apoptosis in cancer cells

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : Similar compounds have shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Enzyme Inhibition : The triazole ring interacts with various enzymes critical for microbial survival and proliferation.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole has shown promising biological activities, making it a candidate for drug development. The presence of the chloro and fluoro substituents enhances its reactivity and biological activity, which are crucial for targeting specific biological pathways.

Case Studies:

  • Anticancer Activity : Research has indicated that compounds similar to this triazole exhibit cytotoxic effects against various cancer cell lines. The isothiocyanate group is known for its potential to induce apoptosis in cancer cells.
  • Antimicrobial Properties : Studies have demonstrated that isothiocyanates possess antimicrobial properties, suggesting that this compound may be effective against certain bacterial and fungal strains.

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide. Isothiocyanates are widely recognized for their role in plant defense mechanisms and can be synthesized to enhance their efficacy.

Case Studies:

  • Pest Resistance : Field trials have shown that similar isothiocyanate compounds can deter pests and inhibit the growth of harmful fungi in crops.
  • Soil Health Improvement : Application of isothiocyanates can promote beneficial soil microorganisms while suppressing pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to other 1,2,4-triazole derivatives based on substituents, reactivity, and reported bioactivities. Key structural and functional differences are summarized in Table 1.

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Compound Name / ID Substituents Functional Groups Bioactivity (Target) Key Reference
1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole 2-Chloro-6-fluorobenzyl (C1), isothiocyanate (C3) -NCS Hypothesized enzyme inhibition (theoretical) N/A
5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole (C5), 3-chlorophenyl (C2), methylphenyl (C4) -C=S (thione) Not explicitly reported
[1,2,4]Triazole-3-thiol derivatives Varied aryl/alkyl groups (e.g., pyridyl, phenyl) -SH (thiol) Antitumor (HCT-116 colon cancer cells)
1-(4-Nitrophenyl)methyl-1,2,4-triazole 4-Nitrophenylmethyl -NO2 (nitro) Intermediate in Rizatriptan synthesis
1-(2-Azidoethyl)-1,2,4-triazole 2-Azidoethyl -N3 (azide) Strong NH3+ acid (pKa = 0.8)

Key Observations

Substituent Effects on Reactivity and Bioactivity The isothiocyanate group in the target compound distinguishes it from analogs with thione (-C=S) or thiol (-SH) groups. Isothiocyanates are electrophilic, enabling covalent modifications of biomolecules, whereas thiols participate in redox reactions or metal coordination . Halogenated benzyl groups (e.g., 2-chloro-6-fluoro) enhance lipophilicity and metabolic stability compared to non-halogenated analogs like 4-methylphenyl in . This may improve membrane permeability in drug design .

Biological Activity Trends

  • Triazole-thiols (e.g., [1,2,4]triazole-3-thiol) exhibit antitumor activity against HCT-116 cells, with potency comparable to Vinblastine . The target compound’s isothiocyanate group could similarly target cysteine-rich proteins in cancer pathways.
  • Halogenated triazoles (e.g., 6-fluorobenzo[d]isoxazole derivatives) show moderate antimicrobial activity against Bacillus subtilis and Escherichia coli , suggesting the target compound’s halogen substituents may confer similar properties.

Acidity and Stability

  • Azide-substituted triazoles (e.g., 1-(2-azidoethyl)-1,2,4-triazole) are strong acids (pKa ~0.8) , whereas the target compound’s isothiocyanate group is neutral but reactive. This difference impacts formulation and pharmacokinetics.

Q & A

Q. What are the standard synthetic routes and characterization methods for 1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 1,2,4-triazole derivatives are synthesized by reacting substituted hydrazides with isothiocyanates under controlled pH and temperature (e.g., reflux in methanol) to ensure high yields . Key characterization steps include:

  • Melting Point Analysis : Determined using an electrothermal apparatus (uncorrected) .
  • Spectroscopy : FT-IR (KBr disk) to confirm functional groups (e.g., isothiocyanate C=S stretch at ~1200–1250 cm⁻¹) and NMR (DMSO-d₆ solvent) for structural elucidation. ¹H-NMR identifies benzyl protons and triazole ring protons, while ¹³C-NMR confirms aromatic and thiocarbonyl carbons .
  • Elemental Analysis : To verify purity and stoichiometry.

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection and refinement are performed using:

  • CrysAlis PRO : For cell refinement and data reduction .
  • SHELX Suite : SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution .
  • ORTEP-3 : A graphical interface for visualizing thermal ellipsoids and molecular geometry .
    Hydrogen atoms are often idealized using a riding model (AFIX 43 in SHELX) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity : MTT assay on mammalian cell lines to assess safety margins .
  • Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between similar 1,2,4-triazole derivatives?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhancing antifungal activity) .
  • Metabolic Stability Studies : Use LC-MS to identify degradation products that may reduce efficacy .
  • Molecular Docking : Predict binding modes to target proteins (e.g., fungal CYP51 for antifungals) and validate with mutagenesis .

Q. What strategies optimize the synthesis yield and purity of this compound?

  • Reaction Condition Tuning : Adjust pH (6–8) to stabilize intermediates and reduce side reactions .
  • Temperature Control : Maintain reflux temperatures (70–80°C) to accelerate cyclization without decomposition .
  • Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

Q. How do crystallographic data validate computational models of this compound?

  • Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., triazole ring geometry) with SCXRD data to validate force fields .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···S contacts) observed in crystal packing .
  • Electrostatic Potential Maps : Correlate electron density distribution with reactive sites (e.g., isothiocyanate group) .

Q. What advanced spectroscopic techniques address challenges in characterizing thiourea derivatives?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .
  • X-ray Photoelectron Spectroscopy (XPS) : Identify sulfur oxidation states (e.g., S=C=N vs. S–C=N) .

Methodological Considerations

  • Data Reproducibility : Report reaction conditions (solvent, catalyst, time) and characterization parameters (NMR shim settings, XRD radiation type) .
  • Contradictory Results : Cross-validate bioactivity data using orthogonal assays (e.g., microdilution vs. agar diffusion for MIC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole

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